molecular formula C18H26BrNO5 B15289511 6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester

6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester

Cat. No.: B15289511
M. Wt: 416.3 g/mol
InChI Key: TUZMIGZUKINXDL-LOACHALJSA-N
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Description

6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester is a complex organic compound used primarily in scientific research. It is characterized by its bromine and hydroxyl functional groups, as well as its ester and carbamate moieties. This compound is often utilized in the synthesis of other organic molecules and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by hydroxylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen atoms.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, depending on the context. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H26BrNO5

Molecular Weight

416.3 g/mol

IUPAC Name

tert-butyl (2S)-6-bromo-5-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C18H26BrNO5/c1-18(2,3)25-16(22)15(10-9-14(21)11-19)20-17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,20,23)/t14?,15-/m0/s1

InChI Key

TUZMIGZUKINXDL-LOACHALJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(CBr)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(CBr)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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